N-(4-acetylphenyl)-4-ethoxybenzamide
Description
N-(4-acetylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy substitution on the benzoyl ring and a 4-acetylphenyl group attached to the amide nitrogen. The acetyl group (COCH₃) is electron-withdrawing, which may influence electronic properties, solubility, and biological interactions compared to other substituents .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-10-6-14(7-11-16)17(20)18-15-8-4-13(5-9-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
BJIDTUNMZVTQSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of N-(4-acetylphenyl)-4-ethoxybenzamide and related compounds:
Key Structural Differences and Implications
Amino (NH₂): Electron-donating group increases ring reactivity, possibly improving solubility via hydrogen bonding . tert-Butyl: Adds steric bulk, which may hinder interactions with target proteins but improve metabolic stability .
Biological Activity Insights Ethoxybenzamide derivatives are frequently explored in medicinal chemistry. The acetyl group in the target compound may improve membrane permeability compared to polar groups like amino or hydroxyl .
Synthetic Considerations
- Amide bond formation using reagents like HBTU and triethylamine (as in ) is a common strategy for synthesizing such derivatives.
- Crystallographic data (e.g., ) for related benzamides provide insights into conformational preferences, which are critical for structure-based drug design.
Research Findings and Data
Anticancer Potential of Ethoxybenzamide Derivatives
- Compound 16 (N-(4-fluorophenyl)-N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-4-ethoxybenzamide) demonstrated moderate cytotoxicity in cancer cell lines, highlighting the role of fluorine in enhancing metabolic stability .
Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., ) may exhibit higher aqueous solubility than acetylated or tert-butyl analogs.
- Thermal Stability : tert-Butyl groups () enhance thermal stability, which is advantageous for industrial applications.
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